molecular formula C13H19FN2 B1374192 1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine CAS No. 1226207-80-2

1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine

Cat. No.: B1374192
CAS No.: 1226207-80-2
M. Wt: 222.3 g/mol
InChI Key: CFXKHJHZLHEBFN-UHFFFAOYSA-N
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Description

Molecular Formula and Isomerism

The molecular formula of 1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine is definitively established as C₁₃H₁₉FN₂, representing a structure containing thirteen carbon atoms, nineteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. This empirical formula corresponds to a molecular weight of 222.15268 atomic mass units, calculated based on the most abundant isotopes of each constituent element. The structural composition indicates a degree of unsaturation of five, which accounts for the aromatic benzene ring and the presence of the piperazine ring system within the molecular framework.

The isomeric considerations for this compound are particularly complex due to the multiple potential sites for structural variation within the piperazine ring system. The 3,3-dimethyl substitution pattern on the piperazine ring creates a quaternary carbon center, which significantly influences the conformational behavior and stereochemical properties of the molecule. Unlike many piperazine derivatives that exhibit chair-boat conformational interconversion, the presence of two methyl groups at the same carbon position introduces steric constraints that favor specific conformational arrangements.

The fluorine substitution at the para position of the phenyl ring represents a regiospecific isomeric form, distinguishing this compound from potential ortho and meta fluorinated analogs. The SMILES notation CC1(CN(CCN1)CC2=CC=C(C=C2)F)C provides a systematic representation of the connectivity, clearly indicating the 4-fluorophenyl substitution pattern and the 3,3-dimethyl arrangement on the piperazine core. The InChI key CFXKHJHZLHEBFN-UHFFFAOYSA-N serves as a unique identifier that distinguishes this specific isomeric form from other potential structural variants.

Constitutional isomers of this compound could theoretically exist through different substitution patterns on either the phenyl ring or alternative positioning of the methyl groups on the piperazine ring. However, the specific this compound structure represents a unique constitutional arrangement where the fluorophenylmethyl group is attached to the nitrogen atom adjacent to the quaternary carbon bearing the two methyl substituents.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-13(2)10-16(8-7-15-13)9-11-3-5-12(14)6-4-11/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXKHJHZLHEBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)CC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine typically involves:

  • Starting from a suitably substituted piperazine or piperazine precursor.
  • Introduction of the 3,3-dimethyl substitution on the piperazine ring.
  • N-alkylation of the piperazine nitrogen with a 4-fluorobenzyl halide or equivalent electrophile.
  • Purification and characterization of the final product.

Preparation of 3,3-Dimethylpiperazine Precursors

3,3-Dimethylpiperazine derivatives are often synthesized via protection and alkylation steps starting from dimethyl-substituted piperazines or through ring construction methods. Several methods for preparing dimethyl-substituted piperazines have been reported:

Method Reagents & Conditions Yield Notes
Boc-protection of 2,6-dimethylpiperazine using di-tert-butyl dicarbonate and DMAP in dichloromethane at room temperature overnight 100% (colorless oil) High purity tert-butyl 3,5-dimethylpiperazine-1-carboxylate obtained Protects nitrogen for further functionalization
Alkylation of cis-1-tert-butoxycarbonyl-3,5-dimethylpiperazine with benzyl bromide in presence of potassium carbonate in N,N-dimethylformamide at 120°C for 16 hours 95% Efficient N-benzylation step, applicable to 4-fluorobenzyl analogues High yield, mild conditions
Direct reaction of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate in ethanol or 1,4-dioxane at room temperature overnight 56-72% Alternative solvent systems for Boc protection Moderate yield, scalable

These steps provide the 3,3-dimethylpiperazine core suitably protected for subsequent N-alkylation.

N-Alkylation with 4-Fluorobenzyl Electrophiles

The key step to introduce the 4-fluorophenylmethyl group is the N-alkylation of the piperazine nitrogen with 4-fluorobenzyl halides (commonly 4-fluorobenzyl bromide or chloride). Typical conditions include:

  • Use of a base such as potassium carbonate to deprotonate the piperazine nitrogen.
  • Solvent: polar aprotic solvents like acetonitrile or N,N-dimethylformamide.
  • Heating under reflux or elevated temperatures (e.g., 65-120°C) for several hours to overnight.
  • Workup involving aqueous extraction and purification by flash chromatography.

A representative reaction scheme is:

$$
\text{3,3-Dimethylpiperazine} + \text{4-fluorobenzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{MeCN, reflux}} \text{this compound}
$$

Example Data from Related Piperazine Alkylations:

Entry Substrate Alkylating Agent Base Solvent Temp Time Yield (%) Notes
1 Piperazine derivative (protected) 4-fluorobenzyl bromide K2CO3 MeCN Reflux Overnight 84 High yield, clean reaction
2 Piperazine free base 4-fluorobenzyl chloride K2CO3 DMF 120°C 16 h 95 Efficient N-alkylation, scalable
3 3,3-Dimethylpiperazine (Boc protected) 4-fluorobenzyl bromide K2CO3 MeCN Reflux Overnight 69 Moderate to good yield, requires deprotection

Summary Table of Preparation Steps for this compound

Step Description Reagents & Conditions Yield Comments
1 Synthesis or procurement of 3,3-dimethylpiperazine or protected derivative Boc protection: di-tert-butyl dicarbonate, DMAP, DCM, RT overnight ~56-100% Protects nitrogen for selective alkylation
2 N-Alkylation with 4-fluorobenzyl halide 4-fluorobenzyl bromide, K2CO3, MeCN, reflux overnight 69-95% High yield, clean reaction with base and polar aprotic solvent
3 Deprotection (if Boc protected) Acidic conditions (e.g., TFA in DCM) Variable Removes Boc protecting group to yield free amine
4 Purification Flash chromatography (ethyl acetate/hexane) Ensures product purity

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic signals for the 4-fluorobenzyl methylene group appear as singlets around 5.1 ppm in ^1H NMR, while methyl groups on the piperazine ring show doublets near 1.0-1.1 ppm due to coupling with adjacent methine protons.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm successful synthesis.
  • Yields: Reported yields range from moderate to excellent (56-95%), depending on protection strategy and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Dopamine Transporter Inhibition

FDMP has been studied for its properties as an atypical dopamine transporter (DAT) inhibitor. Research indicates that compounds with similar structures can effectively reduce the reinforcing effects of psychostimulants such as cocaine and methamphetamine in preclinical models. In particular, derivatives of FDMP have shown promise in modulating DAT activity without exhibiting psychostimulant behaviors themselves .

Key Findings:

  • Binding Affinity: Variants of FDMP have been synthesized to improve binding affinity at DAT and other receptors, such as serotonin transporter (SERT) and sigma-1 receptors (σ1R). For instance, one compound demonstrated a Ki value of 23 nM for DAT, indicating strong binding potential .
  • Therapeutic Potential: The ability to inhibit DAT suggests that FDMP derivatives may serve as candidates for treating substance use disorders by attenuating the effects of drugs like methamphetamine .

Design of New Derivatives

The modification of the piperazine scaffold has been a focal point in enhancing the pharmacological profile of FDMP. Researchers have explored various strategies to optimize the compound's properties:

  • Amidation and Oxidation: Alterations to the terminal piperazine nitrogen and oxidation states have been investigated to improve metabolic stability and reduce off-target effects .
  • Diverse Scaffolds: Introduction of alternative alicyclic amines has led to compounds with improved selectivity and reduced lipophilicity, potentially decreasing adverse effects associated with hERG channel inhibition .

Preclinical Studies

Several studies have highlighted the efficacy of FDMP derivatives in animal models:

  • A study demonstrated that specific FDMP analogs significantly reduced self-administration behaviors associated with methamphetamine, suggesting their potential utility in addiction therapies .
  • Another investigation into the structure-activity relationship (SAR) of these compounds revealed that certain modifications could enhance DAT selectivity while minimizing hERG affinity, thus reducing the risk of cardiac side effects .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-[(4-Fluorophenyl)methyl]piperazine: Lacks the dimethyl groups on the piperazine ring.

    1-[(4-Chlorophenyl)methyl]-3,3-dimethylpiperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-[(4-Methylphenyl)methyl]-3,3-dimethylpiperazine: Contains a methyl group instead of fluorine on the phenyl ring.

Uniqueness: 1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Biological Activity

1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine (FDMP) is a compound of interest due to its potential biological activities, particularly as a dopamine transporter (DAT) inhibitor. This article reviews its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

FDMP is characterized by its piperazine ring structure substituted with a 4-fluorobenzyl group. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and binding affinity to biological targets.

Biological Activity Overview

The biological activity of FDMP has been explored in various studies, focusing on its effects on neurotransmitter systems, particularly dopamine signaling.

1. Dopamine Transporter Inhibition

FDMP has been identified as an atypical DAT inhibitor. In preclinical models, it demonstrated the ability to reduce the reinforcing effects of psychostimulants such as cocaine and methamphetamine without exhibiting psychostimulant behaviors itself. This suggests a therapeutic potential in treating substance use disorders .

Compound DAT Affinity (Ki) Effects on Psychostimulants
FDMPNot specifiedReduces reinforcing effects
Compound 3b230 nMReduces cocaine/methamphetamine effects

2. Interaction with Other Receptors

Research indicates that FDMP may also interact with serotonin transporters (SERT) and sigma-1 receptors (σ1R). These interactions are crucial as they may modulate the effects of dopamine signaling and influence the overall behavioral outcomes in animal models .

The mechanisms through which FDMP exerts its biological effects include:

1. Enzyme Interaction

FDMP interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation depending on the context .

2. Cellular Signaling Pathways

FDMP has been shown to affect cellular signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK). These pathways are critical for regulating gene expression related to cell proliferation and apoptosis .

Case Studies and Experimental Findings

Several studies have investigated the effects of FDMP in laboratory settings:

Study 1: In Vivo Effects

In an animal model study, varying doses of FDMP were administered to evaluate its toxicity and efficacy. Low doses resulted in minimal toxicity while higher doses induced oxidative stress and cellular damage. This dose-dependent effect highlights the importance of dosage in therapeutic applications .

Study 2: Binding Affinity Studies

A series of compounds similar to FDMP were synthesized and evaluated for their binding affinities at DAT and SERT. Notably, modifications to the piperazine scaffold improved DAT affinity significantly, indicating that structural variations can enhance biological activity .

Summary of Research Findings

The research surrounding FDMP reveals several key points regarding its biological activity:

  • Dopamine Transporter Inhibition : Effective in reducing psychostimulant reinforcement.
  • Multi-target Interactions : Potential interactions with SERT and σ1R may broaden its therapeutic applications.
  • Dose-dependent Effects : Varying dosages can lead to different biological outcomes, emphasizing the need for careful dosage regulation in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-fluorophenyl)methyl]-3,3-dimethylpiperazine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Utilize nucleophilic substitution or reductive amination strategies. For example, coupling 1-(4-fluorobenzyl)piperazine derivatives with methylating agents (e.g., dimethyl sulfate) under basic conditions (e.g., K₂CO₃/DMF) . Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., dichloromethane or acetonitrile) and temperature (60–80°C) to minimize side products.
  • Key Data : Yields of analogous compounds range from 50–88% under similar conditions .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology : Employ reversed-phase liquid chromatography (RP-LC) with micellar or microemulsion mobile phases (e.g., SDS/butanol/Na₂HPO₄) for separation . Confirm purity via ¹H/¹³C NMR (δ ~2.4–3.8 ppm for piperazine CH₂ groups; δ ~6.9–7.3 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for exact mass verification .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) using HPLC to track degradation products (e.g., oxidation at the piperazine ring or fluorophenyl group). Store samples in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What metabolic pathways are involved in the biotransformation of this compound, and how do interspecies differences (e.g., rat vs. human microsomes) affect metabolite profiles?

  • Methodology : Perform in vitro metabolism assays using liver microsomes (e.g., Wistar vs. Dark Agouti rats) with NADPH cofactors. Identify metabolites via LC-MS/MS and compare hydroxylation, N-dealkylation, or fluorophenyl oxidation pathways .
  • Key Data : Flunarizine analogs produce metabolites like 4,4'-difluorobenzophenone (M-3) and hydroxylated derivatives, with species-specific CYP450 isoform contributions .

Q. How can structural modifications to the 3,3-dimethylpiperazine core enhance selectivity for target receptors (e.g., dopamine D3 or tyrosine kinases)?

  • Methodology : Design analogs with substituents at the piperazine nitrogen (e.g., aryl methanones) and evaluate binding affinity via radioligand assays or kinase inhibition screens . Use molecular docking to predict interactions with receptor active sites.
  • Key Data : Analogous [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives show IC₅₀ values <10 µM against tyrosine kinases .

Q. What are the crystallographic and polymorphic properties of this compound, and how do they influence formulation strategies?

  • Methodology : Perform single-crystal X-ray diffraction to determine molecular packing and hydrogen-bonding networks. Compare polymorph stability via DSC/TGA and solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. How does the compound interact with lipid bilayers or blood-brain barrier (BBB) transporters, and what computational models predict its pharmacokinetic behavior?

  • Methodology : Use PAMPA-BBB assays to measure permeability and MD simulations to assess partitioning into lipid membranes. Apply QSPR models to predict logP (estimated ~3.5) and BBB penetration .

Contradictions and Validation

Q. How can researchers reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. CNS effects) for structurally related piperazine derivatives?

  • Methodology : Conduct systematic SAR studies with standardized assays (e.g., MIC for antimicrobial activity; patch-clamp for ion channel effects). Validate findings against PubChem BioAssay data .

Q. What safety hazards are associated with handling this compound, and which protective measures are critical during synthesis?

  • Methodology : Review SDS data for analogous compounds (e.g., GHS Category 2 skin/eye irritation; H315/H319 hazards). Use fume hoods, nitrile gloves, and emergency eyewash stations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine
Reactant of Route 2
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1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.